Olivoretin C

Descripción

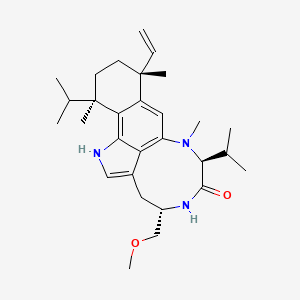

Structure

3D Structure

Propiedades

Número CAS |

90599-28-3 |

|---|---|

Fórmula molecular |

C29H43N3O2 |

Peso molecular |

465.7 g/mol |

Nombre IUPAC |

(6S,9S,14R,17R)-14-ethenyl-6-(methoxymethyl)-10,14,17-trimethyl-9,17-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one |

InChI |

InChI=1S/C29H43N3O2/c1-10-28(6)11-12-29(7,18(4)5)24-21(28)14-22-23-19(15-30-25(23)24)13-20(16-34-9)31-27(33)26(17(2)3)32(22)8/h10,14-15,17-18,20,26,30H,1,11-13,16H2,2-9H3,(H,31,33)/t20-,26-,28-,29+/m0/s1 |

Clave InChI |

SPQULBFESHXGLU-ZVYOULDASA-N |

SMILES |

CC(C)C1C(=O)NC(CC2=CNC3=C4C(=CC(=C23)N1C)C(CCC4(C)C(C)C)(C)C=C)COC |

SMILES isomérico |

CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C4C(=CC(=C23)N1C)[C@@](CC[C@]4(C)C(C)C)(C)C=C)COC |

SMILES canónico |

CC(C)C1C(=O)NC(CC2=CNC3=C4C(=CC(=C23)N1C)C(CCC4(C)C(C)C)(C)C=C)COC |

Otros números CAS |

90599-28-3 |

Sinónimos |

olivoretin olivoretin A olivoretin B olivoretin C |

Origen del producto |

United States |

Isolation, Characterization, and Analytical Methodologies

Isolation Procedures from Natural Microorganism Sources

Olivoretin (B1219251) C has been isolated from various bacterial species, primarily within the Streptomyces genus. These microorganisms produce a range of complex secondary metabolites, including Olivoretin C and its derivatives.

Streptomyces olivoreticuli: This bacterium has been identified as a source for this compound, alongside Olivoretin E. The isolation process typically involves fermentation of the microorganism, followed by extraction of metabolites from the culture broth or mycelia rsc.org.

Streptomyces mediocidicus: This species is known for producing teleocidins, and des-O-methylthis compound, a closely related compound, has been identified as a natural product from S. mediocidicus researchgate.netkyoto-u.ac.jp.

Streptoverticillium blastmycetica: Research has also reported the isolation of olivoretins, including this compound, from Streptoverticillium blastmycetica, alongside blastmycetins tandfonline.com.

The isolation process generally entails culturing the producing microorganism under optimized conditions, followed by extraction of the target compounds using appropriate solvents. Subsequent purification steps often involve a combination of chromatographic techniques, such as column chromatography and High-Performance Liquid Chromatography (HPLC), to separate this compound from other co-produced metabolites tandfonline.comresearchgate.net.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation in Research

The precise structural determination of this compound is achieved through a suite of advanced spectroscopic and chromatographic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of this compound. These techniques provide detailed information about the chemical environment of protons and carbon atoms within the molecule, allowing for the assignment of specific signals to particular atoms and functional groups. Comparative analysis of NMR spectra with published data for known compounds, such as this compound itself or related teleocidins, is crucial for identification rsc.orgkyoto-u.ac.jptandfonline.comresearchgate.net.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), particularly High-Resolution Electron Ionization Mass Spectrometry (HRIEIMS), is employed to determine the exact molecular formula of this compound by providing precise mass-to-charge ratios of its molecular ion kyoto-u.ac.jptandfonline.comresearchgate.net. This data is critical for confirming the elemental composition.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is widely used not only for the initial isolation and purification of this compound but also as an analytical tool for assessing purity and differentiating between closely related compounds tandfonline.comresearchgate.net. Various stationary phases, such as C18, are employed to achieve optimal separation.

Column Chromatography: Traditional column chromatography, utilizing stationary phases like silica (B1680970) gel (e.g., C-100 gel or YMC 1-40/64 gel), serves as a preparative method for purifying extracts before final HPLC analysis or spectroscopic characterization tandfonline.com.

Other Spectroscopic Methods: Ultraviolet (UV) and Infrared (IR) spectroscopy can provide complementary information about the functional groups present in this compound tandfonline.com. Circular Dichroism (CD) spectroscopy and Optical Rotatory Dispersion (ORD) are also utilized, particularly for gaining insights into the stereochemistry of the molecule rsc.orgtandfonline.com.

Stereochemical Assignments and Conformational Analysis

Determining the precise three-dimensional structure, including stereochemistry, is vital for understanding the biological activity of this compound.

Stereochemical Assignment: The relative and absolute stereochemistry of this compound and its related compounds are established through a combination of spectroscopic data and, in some cases, X-ray crystallography tandfonline.comjst.go.jp. CD spectral analysis can provide information about the absolute configuration of chiral centers rsc.org. Comparison of optical rotation values with literature data also aids in stereochemical assignment researchgate.net.

Conformational Analysis: Studies on related compounds suggest that this compound can exist in different conformations. For instance, this compound has been observed in crystal form as a mixture of conformers, indicating flexibility in its structure researchgate.netresearchgate.net. Advanced techniques like NMR in solution, coupled with computational methods such as Density Functional Theory (DFT) calculations, can be employed to analyze and characterize these different conformational states jst.go.jp.

Differentiation and Identification of this compound Isomers and Analogs in Research

The structural similarity between this compound and other terpenoid indole (B1671886) alkaloids necessitates precise analytical methods for their differentiation.

Identification of Analogs: Des-O-methylthis compound is a key analog, differing from this compound by the absence of a methyl group rsc.orgresearchgate.netresearchgate.netjst.go.jpd-nb.infonih.govrsc.orggoogle.comresearchgate.net. Other related compounds, such as various teleocidin B stereoisomers (e.g., teleocidin B-1, B-4), are often co-isolated or are biosynthetic precursors/derivatives rsc.orgresearchgate.netd-nb.infonih.govresearchgate.net.

Differentiation Methods: The primary methods for distinguishing between this compound and its isomers or analogs rely on detailed spectroscopic analysis. Subtle differences in ¹H and ¹³C NMR spectra, particularly in chemical shifts of specific carbons and protons, are diagnostic. High-resolution mass spectrometry is crucial for confirming molecular weight differences, and optical rotation measurements can help differentiate stereoisomers rsc.orgtandfonline.comresearchgate.net. The presence of a specific substituent, such as an isopropyl group at the C-19 position, is characteristic of this compound rsc.org.

Biosynthetic Pathways and Enzymatic Mechanisms

Elucidation of the Teleocidin Biosynthetic Gene Cluster

The journey to understanding Olivoretin (B1219251) C biosynthesis begins with the identification of the teleocidin biosynthetic gene cluster (tle). Originally identified in Streptomyces blastmyceticus, this cluster contains the genetic blueprints for the enzymes that construct the core scaffold of the teleocidin family. nih.govnih.gov

Identification and Characterization of Key Biosynthetic Genes (e.g., tleA, tleB, tleC, tleD)

The tle cluster and associated genes encode a suite of enzymes that work in a coordinated fashion. nih.govacs.org Heterologous expression of these genes has been instrumental in deciphering their individual roles. jst.go.jpresearchgate.net

Key genes involved in the biosynthesis include:

tleA : Encodes a non-ribosomal peptide synthetase (NRPS) responsible for the initial assembly of the dipeptide precursor from L-valine and L-tryptophan. nih.govnih.gov

tleB : Encodes a cytochrome P450 monooxygenase that catalyzes a crucial C-N bond formation to create the characteristic nine-membered indolactam ring. nih.govnih.gov

tleC : Encodes an indol prenyltransferase that attaches a geranyl pyrophosphate (GPP) moiety to the indole (B1671886) ring of the indolactam core. nih.govnih.gov

tleD : Encodes a methyltransferase that initiates the complex terpene cyclization cascade. Notably, the tleD gene is located outside the main tleABC cluster on the chromosome. nih.govacs.orgresearchgate.net

Table 1: Key Biosynthetic Genes for Olivoretin C Precursors

| Gene | Enzyme Type | Function |

| tleA | Non-ribosomal peptide synthetase (NRPS) | Assembles N-methyl-L-valyl-L-tryptophanol |

| tleB | P450 Monooxygenase | Catalyzes C-N bond formation to create indolactam V |

| tleC | Indol Prenyltransferase | Attaches geranyl group to indolactam V |

| tleD | Methyltransferase | Initiates terpene cyclization |

Enzymatic Transformations in this compound Biosynthesis

The biosynthesis of this compound is a masterclass in enzymatic precision, involving a series of remarkable chemical transformations.

Role of Indol Prenyltransferases (e.g., TleC) in Terpenoid Indole Alkaloid Formation

The enzyme TleC, an indol prenyltransferase, plays a pivotal role in diversifying the teleocidin structure. It catalyzes the "reverse" prenylation of the indolactam V core. nih.govresearchgate.net This reaction involves the attachment of a geranyl group from geranyl pyrophosphate (GPP) to the C-7 position of the indole ring. nih.govnih.gov Structural and mechanistic studies have shown that TleC facilitates a direct C-7 reverse prenylation, rather than a previously proposed two-step mechanism involving N-1 normal prenylation followed by an aza-Claisen rearrangement. nih.gov Interestingly, TleC exhibits a degree of substrate flexibility, accepting various prenyl donors of different lengths. jst.go.jpresearchgate.net

Mechanisms of Methylation-Induced Terpene Cyclization (e.g., TleD)

The methyltransferase TleD is responsible for one of the most intriguing steps in the biosynthesis: the initiation of terpene cyclization. acs.org TleD catalyzes the methylation of the geranyl moiety attached to the indole ring. nih.govresearchgate.net This methylation event generates a carbocation, which then triggers a cascade of cyclization reactions, ultimately forming the complex polycyclic terpene structure of the olivoretins. acs.orgnih.gov This represents the first documented instance of terpene cyclization being initiated by the C-methylation of a prenyl double bond. nih.govresearchgate.net In vitro assays have confirmed that TleD alone is sufficient to produce multiple cyclized products, including the precursor to this compound, des-O-methyl-olivoretin C. researchgate.netrsc.org The reaction proceeds through a spiro intermediate, which then undergoes further rearrangement. d-nb.info

P450 Monooxygenase (e.g., TleB) Involvement in C-N Bond Formation

The formation of the foundational indolactam V scaffold is catalyzed by the cytochrome P450 monooxygenase, TleB. nih.govnih.gov This enzyme performs a challenging intramolecular C-N bond formation between N-13 and C-4 of the N-methyl-L-valyl-L-tryptophanol precursor. nih.gov The proposed mechanism involves the P450 generating two radicals, one on N-1 and another on N-13. A subsequent radical coupling event forms the crucial C-N bond. nih.gov The versatility of TleB has been further demonstrated by its ability to catalyze C-S bond formation when presented with a thiol-substituted substrate analog, leading to the creation of novel, unnatural indolactam derivatives. nih.govresearchgate.netcornell.edu

Precursor Metabolism and Incorporation Studies in Biosynthetic Pathways

Early biosynthetic studies utilized isotope labeling to trace the metabolic origins of the teleocidin backbone. These feeding experiments demonstrated the incorporation of L-valine, L-tryptophan, and L-methionine into the indolactam V core. rsc.org It was also shown that N-methyl-L-valyl-L-tryptophanol, but not N-methyl-L-valyl-L-tryptophan, was incorporated, providing key insights into the early steps of the pathway. rsc.org The entire biosynthetic pathway for teleocidin B, a direct precursor to this compound, has been successfully reconstituted in a cell-free system, confirming the roles of the identified enzymes and the necessary precursors: valine, tryptophan, S-adenosylmethionine (SAM), and geranyl pyrophosphate (GPP). acs.org

Reconstruction and Analysis of Biosynthetic Pathways in Heterologous Expression Systems

The elucidation of the biosynthetic pathway for this compound and its congeners has been significantly advanced through the reconstruction of the pathway in heterologous hosts. rsc.org These systems allow for the functional characterization of specific genes and enzymes by expressing them outside of their native organism. rsc.orgnih.gov The teleocidin biosynthetic gene cluster (tle) from Streptomyces species has been a primary focus of these efforts. acs.orgrsc.org

Initial studies involving the heterologous expression of the genes ltxABC (or their homologs tleABC) in hosts like Escherichia coli or Streptomyces lividans confirmed their roles in producing the precursor teleocidin A-1 (also known as lyngbyatoxin A). nih.govresearchgate.net However, a pivotal discovery was made when a previously uncharacterized C-methyltransferase gene, named tleD, was co-expressed with the tleABC cluster. rsc.orgjst.go.jp

Expression of the tleD gene alongside the core biosynthetic genes in S. lividans abolished the production of teleocidin A-1. rsc.org Instead, the host system produced a mixture of new compounds, which were identified as teleocidin B-1, teleocidin B-4, and des-O-methylthis compound. nih.govrsc.orgjst.go.jpd-nb.info This experiment was crucial as it unequivocally demonstrated that the TleD enzyme is responsible for the critical methylation and subsequent terpene cyclization steps that divert the pathway from teleocidin A-1 towards the B-series teleocidins and the olivoretin scaffold. nih.govrsc.org The production of des-O-methylthis compound in this system provides a direct biosynthetic link to this compound. rsc.orgd-nb.info

Further in vitro analyses using recombinant TleD enzyme confirmed its function. rsc.org When teleocidin A-1 and the methyl donor S-adenosylmethionine (SAM) were used as substrates, the same products observed in the heterologous expression studies were generated, verifying that TleD alone can catalyze the complex series of reactions from C-methylation to cyclization. rsc.org

Table 1: Heterologous Expression for Teleocidin Biosynthesis

| Host Organism | Expressed Genes | Key Products |

|---|---|---|

| Streptomyces lividans | tleABC + tleD | Teleocidin B-1, Teleocidin B-4, Des-O-methylthis compound nih.govrsc.orgjst.go.jp |

Comparative Biosynthesis of this compound and Other Teleocidin Variants (e.g., Teleocidin B-1, Teleocidin B-4, Des-O-methylthis compound, Olivoretin E)

The biosynthetic pathways of this compound and related teleocidin variants share a common origin but diverge at a critical, enzyme-mediated step. The biosynthesis begins with the formation of indolactam V, which is then prenylated with a geranyl group by a prenyltransferase (LtxC or TleC) to yield teleocidin A-1 (lyngbyatoxin A). jst.go.jpnih.gov From this common intermediate, the pathways diverge to create a variety of structures. d-nb.info

The key enzyme responsible for this diversification is TleD, a methyltransferase that initiates terpene cyclization. nih.govd-nb.info The TleD reaction begins with the methylation of the C-25 position on the geranyl side chain of teleocidin A-1. rsc.orgnih.govd-nb.info This action generates a carbocation, triggering a cascade of cyclization and rearrangement reactions. rsc.orgd-nb.info

The specific stereochemical outcome of the cyclization leads to different products:

Teleocidin B-4 and Des-O-methylthis compound : These compounds are formed following a Re-face attack of the indole C-7 on the carbocation, which creates a spiro intermediate. d-nb.info This intermediate can then rearrange via two distinct paths (Path A and Path B) to yield teleocidin B-4 and des-O-methylthis compound, respectively. d-nb.info Des-O-methylthis compound is the direct demethylated precursor to this compound. nih.gov

Teleocidin B-1 : This variant is considered a minor product resulting from a less favored Si-face attack during the cyclization process, leading to a different orientation of the vinyl and isopropyl groups. d-nb.info

The biosynthesis of Olivoretin E follows a different proposed pathway. Olivoretin E is characterized by a tertiary butyl group at C-19 instead of an isopropyl group. rsc.org It is hypothesized to be formed from blastmycetin E via a pathway that involves C-26 methylation, which is distinct from the TleD-catalyzed C-25 methylation that leads to the other variants. rsc.org

Table 2: Key Steps in the Biosynthesis of this compound and Related Variants

| Compound | Precursor | Key Enzyme(s) | Key Reaction |

|---|---|---|---|

| Teleocidin A-1 | Indolactam V, GPP | TleC / LtxC | Reverse prenylation jst.go.jpnih.gov |

| Teleocidin B-1 | Teleocidin A-1 | TleD | C-25 methylation, cyclization (Si-face attack) d-nb.info |

| Teleocidin B-4 | Teleocidin A-1 | TleD | C-25 methylation, cyclization (Re-face attack), rearrangement d-nb.info |

| Des-O-methylthis compound | Teleocidin A-1 | TleD | C-25 methylation, cyclization (Re-face attack), rearrangement d-nb.info |

| This compound | Des-O-methylthis compound | O-methyltransferase (putative) | O-methylation nih.gov |

Synthetic Chemistry Approaches and Structural Modification

Strategies for the Total Synthesis of the Olivoretin (B1219251) C Core Scaffold

The core scaffold of Olivoretin C is shared with the teleocidin B family of natural products. The total synthesis of these complex molecules represents a significant challenge, particularly in controlling the stereochemistry of the multiple chiral centers and constructing the strained nine-membered lactam ring. A notable and highly efficient approach is the unified, 11-step total synthesis of teleocidins B-1, B-2, B-3, and B-4 developed by the Baran group. nih.govnih.gov

This strategy is modular and convergent, beginning with the synthesis of the key biosynthetic precursor, (-)-indolactam V. A key innovation in this route is the tactical deviation from the biosynthetic pathway, where the terpene fragment is installed late in the synthesis onto the pre-formed indolactam core. blogspot.com The key steps include:

Synthesis of Indolactam V: An efficient synthesis of the indolactam V core was achieved through methods including an electrochemical amination to form the C4–N bond. nih.govblogspot.com

Late-Stage C–H Functionalization: With the indolactam V core in hand, a regioselective iridium-catalyzed C–H borylation was employed to install a functional handle at the C7 position of the indole (B1671886) ring. nih.govresearchgate.net This step is crucial for the subsequent coupling with the terpene fragment.

Convergent Coupling: A Sigman-Heck reaction was utilized to couple the borylated indolactam intermediate with a vinyl triflate derived from the appropriate terpene precursor. This reaction constructs the key C-C bond between the indole and the terpenoid side chain. nih.govresearchgate.net

Final Cyclization: The final ring closure to form the characteristic cyclic ether of the teleocidin B scaffold was accomplished using a Brønsted acid. nih.gov

This strategy's power lies in its ability to access all four teleocidin B isomers from a common intermediate, which could then, in principle, be O-methylated to yield this compound and its related isomers.

Chemical Synthesis of Key Indolactam Fragments (e.g., Indolactam-V) and Related Structures

(-)-Indolactam V is the common structural core and biosynthetic precursor to the entire teleocidin and lyngbyatoxin family of compounds. nih.govnih.gov Its synthesis has been a major focus of research, leading to the development of several distinct and innovative strategies.

One of the most challenging aspects is the formation of the C4 (indole)–N (valine) bond and the construction of the nine-membered macrocycle. rsc.org A modular synthesis reported by Billingsley and colleagues highlights a copper-catalyzed amino acid arylation to establish this crucial C4–N bond. thieme-connect.com The synthesis proceeds by coupling 4-bromoindole (B15604) with valine, followed by dipeptide formation and a final ring closure via an intramolecular indole alkylation. thieme-connect.com

Another powerful approach, developed by the Garg group, utilizes aryne chemistry. nih.govrsc.org This strategy employs a distortion-controlled indolyne functionalization to form the C4–N linkage. The nine-membered ring is subsequently closed via an intramolecular conjugate addition. This method was successfully applied to the total syntheses of (−)-indolactam V, (−)-pendolactam, (−)-lyngbyatoxin A, and (−)-teleocidin A-2, demonstrating its versatility. nih.govrsc.org

The following table summarizes and compares some of the key strategies for the synthesis of Indolactam V.

| Synthetic Strategy | Key Reaction for C4-N Bond Formation | Key Reaction for Macrocyclization | Reference |

|---|---|---|---|

| Baran (2019) | Electrochemical Nickel-Catalyzed Amination | Base-Induced Macrolactamization (LDA) | nih.govblogspot.com |

| Garg (2015) | Distortion-Controlled Indolyne Functionalization | Intramolecular Conjugate Addition | nih.govrsc.org |

| Billingsley (2016) | Copper-Catalyzed N-Arylation | Intramolecular Indole Alkylation (ZrCl₄ mediated) | thieme-connect.com |

Derivatization and Analogue Synthesis for Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies have been crucial in understanding the biological function of the teleocidin family. These investigations reveal that minor structural modifications can lead to dramatic changes in biological activity.

A pivotal study on the olivoretins demonstrated the critical importance of the primary hydroxyl group at the C14 position. nih.gov Olivoretins A, B, and C, which are O-methylated isomers of teleocidin B, were found to be biologically inactive. nih.gov In contrast, Olivoretin D, which is identical to teleocidin B-4 and possesses a free primary hydroxyl group, was biologically active. nih.gov This finding unequivocally indicates that the methylation present in this compound abrogates its activity, likely by preventing a key hydrogen bonding interaction with its biological target, Protein Kinase C (PKC). nih.govnsf.gov

Further SAR studies on the indolactam core have established other essential structural features:

Stereochemistry: The (S,S) configuration of the substituents on the nine-membered ring, specifically the isopropyl group from valine and the hydroxymethyl group, is necessary for biological activity. Synthetic analogues with other stereochemistries, such as (+)-indolactam-V, were found to be inactive. nsf.govnih.gov

Conformation: The nine-membered lactam ring is conformationally flexible, existing in an equilibrium between "twist" and "sofa" forms. To determine the active conformation, simplified "benzolactams" (where the indole is replaced by a benzene (B151609) ring) were synthesized. These studies suggested that the "twist" conformation is closer to the active form required for binding to PKC. acs.org

The Indole Moiety: The indole N-H and the amide N-H are also thought to be important for receptor binding. nsf.gov

These studies collectively highlight that the biological activity of this class of compounds is highly sensitive to stereochemistry, conformation, and the presence of key functional groups like the C14 hydroxyl.

Biomimetic Synthetic Pathways Inspired by Natural Biosynthesis

The natural biosynthesis of teleocidins provides a blueprint for elegant and efficient chemical syntheses. In nature, the assembly of these molecules follows a specific and highly optimized sequence of reactions catalyzed by a suite of enzymes. nih.gov

The biosynthetic pathway for teleocidin B has been elucidated and involves several key transformations: nih.govrsc.orgacs.org

Indolactam V Formation: The pathway begins with the synthesis of the indolactam V core from L-tryptophan and L-valine by the enzymes TleA (a non-ribosomal peptide synthetase) and TleB (a P450 oxidase). nih.gov

Prenylation: The enzyme TleC, a prenyltransferase, attaches a geranyl pyrophosphate (GPP) unit to the C7 position of the indole ring of indolactam V to produce teleocidin A-1 (also known as lyngbyatoxin A). rsc.orgmdpi.com

Terpene Cyclization: The final and most remarkable step is the cyclization of the linear geranyl chain. This is initiated by the enzyme TleD, an S-adenosylmethionine (SAM)-dependent methyltransferase. TleD methylates the terminal olefin of the geranyl group, which initiates a cation-induced cascade cyclization to form the characteristic bicyclic terpene structure of teleocidin B isomers. rsc.org This enzymatic reaction produces multiple isomers, including teleocidin B-4 and des-O-methylthis compound. rsc.org

Inspired by this pathway, synthetic chemists can envision biomimetic approaches. For instance, a laboratory synthesis might aim to replicate the late-stage C-H functionalization and cyclization cascade. While total syntheses like Baran's strategically invert the order of events for practical reasons (installing the terpene late), a true biomimetic synthesis would seek to cyclize a linear prenylated indolactam V derivative. nih.govrsc.org The development of catalysts that can mimic the function of TleD—effecting a selective and stereocontrolled cyclization of a terpene chain on a complex scaffold—remains a significant challenge but represents a frontier in biomimetic synthesis. acs.orgnih.govrsc.org

Mechanistic Investigations of Biological Activity in Vitro and Non Human in Vivo Models

Research on Protein Kinase C (PKC) Activation by Olivoretin (B1219251) C

Protein Kinase C (PKC) is a family of enzymes crucial for regulating a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis wikipedia.orgmdpi.comnih.govcellsignal.comnih.govfrontiersin.orgmdpi.combosterbio.comnih.govelifesciences.org. Compounds that modulate PKC activity are often implicated in disease states, including cancer, making them targets for mechanistic study. Olivoretin C has been identified as a compound capable of activating protein kinase C colab.ws.

PKC enzymes are activated by second messengers like diacylglycerol (DAG) and phorbol (B1677699) esters, which bind to regulatory domains, specifically the C1 domains wikipedia.orgcellsignal.comnih.govbosterbio.comnih.gov. Studies on related teleocidin compounds and other PKC activators, such as Lyngbyatoxin A, have characterized their binding to the C1B peptide domain of PKCδ nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net. While direct molecular binding studies specifically detailing this compound's interaction with the PKCδ-C1B peptide are not extensively detailed in the provided literature, its classification within the teleocidin family suggests a similar mode of interaction. However, one study noted that this compound did not significantly alter cellular fluorescence in a specific assay, which might indicate differences in its interaction with certain receptors compared to other teleocidins kyoto-u.ac.jp. Nonetheless, the general activation of protein kinase C by this compound has been reported colab.ws.

The activation of PKC by compounds like this compound can trigger downstream cellular signaling cascades. In general, PKC activation is associated with processes such as cell proliferation, gene expression, cell adhesion, differentiation, and apoptosis mdpi.comnih.govmdpi.com. For teleocidin-related compounds, PKC activation is a key mechanism underlying their tumor-promoting activities mdpi.comnih.govresearchgate.netjst.go.jp. Studies on olivoretins have also indicated their involvement in inducing Epstein-Barr virus early antigen (EBV-EA) tandfonline.com, suggesting modulation of specific cellular signaling pathways related to viral activation.

Structure-activity relationship (SAR) studies are critical for understanding how a molecule's chemical structure dictates its biological potency. For olivoretins, research has highlighted the significance of specific functional groups. For instance, the presence of a free hydroxyl group at the C-14 position in olivoretins has been shown to play an important role in their ability to induce EBV-EA tandfonline.com. Derivatives where this hydroxyl group was modified (e.g., acylated or alkylated) exhibited reduced or altered activity, suggesting this group is crucial for certain biological functions mediated by these compounds tandfonline.com. Furthermore, differences in the chemical structure, such as regioisomeric variations in the cyclohexene (B86901) ring between des-O-methylthis compound and teleocidin, are presumed to influence their relative tumor-promoting activities nih.govresearchgate.net.

Studies on Tumor-Promoting Activity of Des-O-methylthis compound

Des-O-methylthis compound, a demethylated derivative of this compound, has been identified as a tumor promoter, exhibiting activity comparable to teleocidin nih.govresearchgate.netsemanticscholar.orgtohoku-mpu.ac.jp. Research has investigated its tumor-promoting capabilities using both in vitro and in vivo models.

In vitro cell transformation assays (CTAs) are standard methods used to evaluate the potential of chemicals to induce cellular changes associated with cancer development, such as altered morphology, uncontrolled proliferation, and loss of contact inhibition nih.govmdpi.commdpi.comoecd.orgeuropa.eu. While des-O-methylthis compound is recognized as a tumor promoter, specific detailed findings from in vitro transformation assays directly employing this compound are not explicitly provided in the current search results. However, studies on related teleocidin compounds and other tumor promoters often utilize such assays to demonstrate their transformative potential nih.govmdpi.commdpi.com. One study noted changes in cellular fluorescence in response to this compound in certain cell lines, which could potentially relate to cellular signaling events relevant to transformation kyoto-u.ac.jp.

The tumor-promoting activity of des-O-methylthis compound has been directly assessed using established in vivo models, particularly the two-stage carcinogenesis experiment on mouse skin. In these studies, mice are typically initiated with a carcinogen like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) and then treated with a promoter. Research has shown that treatments involving DMBA combined with des-O-methylthis compound resulted in tumor induction in 63.3% of mice by week 30. This was compared to DMBA combined with teleocidin, which induced tumors in 84.6% of mice within the same timeframe nih.govresearchgate.net. These findings indicate that des-O-methylthis compound possesses significant tumor-promoting activity in this model, though potentially with slightly lower potency than teleocidin, a difference attributed to structural variations nih.govresearchgate.net.

Compound List:

this compound

Des-O-methylthis compound

Teleocidin

Teleocidin B

Lyngbyatoxin A

Aplysiatoxin

Debromoaplysiatoxin

(-)-Indolactam-V

Investigation of Cellular and Molecular Mechanisms Underlying Tumor Promotion (excluding clinical implications)

While specific detailed findings on this compound's role in tumor promotion at the cellular and molecular level, independent of clinical implications, are not extensively detailed in the provided search results, the broader context of tumor promotion involves sustained cellular proliferation, chronic inflammation, and oxidative stress. These processes, often triggered by tumor promoters, can lead to the clonal expansion of initiated cells, ultimately promoting tumor development. Signaling pathways such as MAPK, PI3K/Akt, NF-κB, and JAK/Stats are implicated in these processes, regulating gene expression that drives proliferation, angiogenesis, inflammatory cell recruitment, and cell survival. researchgate.net Tumor promoters, unlike initiating agents that damage DNA, primarily target membrane-associated receptors, potentially altering cell surface properties, inhibiting intercellular communication, and modulating cell differentiation. nih.govcarnegiescience.edu

Epstein-Barr Virus Early Antigen (EBV-EA) Inducing Activity of Olivoretinskyoto-u.ac.jp

Research has identified that Olivoretins, including this compound, possess the capacity to induce Epstein-Barr Virus Early Antigen (EBV-EA) expression. This activity is a recognized indicator in promoter test systems for potential tumor promoters. kyoto-u.ac.jptandfonline.comtandfonline.com The induction of EBV-EA in susceptible cell lines is a method used to screen for such activities.

Advanced Research Perspectives and Methodological Innovations

Applications of Advanced Bioanalytical Techniques in Olivoretin (B1219251) C Research

The comprehensive analysis of natural products like Olivoretin C relies on sophisticated bioanalytical techniques that offer high sensitivity and specificity. These methods are crucial for unambiguous structure elucidation, quantification in complex matrices, and studying potential molecular interactions.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) stands as a cornerstone for the analysis of this compound. nih.gov This technique would be instrumental in confirming its molecular formula and fragmentation patterns, which can help in its differentiation from its isomers, Olivoretin A and B, and the structurally related teleocidins. Furthermore, advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), are indispensable for the complete assignment of its proton and carbon signals, thus confirming its intricate stereochemistry.

The application of these techniques extends beyond mere structural confirmation. They can be employed to probe for the presence of this compound in its natural source, Streptoverticillium olivoreticuli, and to quantify its production under various culture conditions. Moreover, techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) could be utilized to investigate potential weak binding interactions with macromolecules, which might not translate into overt biological activity but could indicate a subtle biological role.

Table 1: Prospective Bioanalytical Techniques for this compound Research

| Technique | Application in this compound Research | Potential Insights |

|---|---|---|

| LC-MS/MS | Quantification in biological matrices, structural confirmation. slideshare.net | Purity assessment, differentiation from isomers, metabolic stability. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and elemental composition. nih.gov | Unambiguous molecular formula, identification of novel derivatives. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Complete 3D structure elucidation. | Stereochemical configuration, conformational analysis. |

| Surface Plasmon Resonance (SPR) | Real-time analysis of binding kinetics. | Identification of potential low-affinity binding partners. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic profiling of binding interactions. | Understanding the driving forces of any potential molecular interactions. |

Computational Approaches in Structure-Activity Relationship Prediction and Target Identification

Computational modeling offers a powerful in silico platform to investigate the structural basis for the observed biological inactivity of this compound and to predict potential biological targets for novel, synthetically modified analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of this compound and its analogs with their biological activity (or lack thereof). mdpi.comresearchgate.net By comparing the physicochemical properties of this compound with its active counterpart, teleocidin B-4 (Olivoretin D), such as hydrophobicity, electronic distribution, and steric hindrance, a predictive QSAR model could be developed. nih.gov This model could then guide the rational design of new derivatives with potentially enhanced activity.

Molecular docking and molecular dynamics simulations can provide insights into the potential interactions of this compound with known protein targets of teleocidins, such as Protein Kinase C (PKC). nih.gov These simulations can help to elucidate why the O-methylation in this compound abrogates its binding affinity and biological activity. Furthermore, inverse docking approaches, where this compound is screened against a large library of protein structures, could help to identify novel, unanticipated molecular targets. computorgchemunisa.org

Table 2: Computational Approaches in this compound Research

| Computational Method | Objective | Predicted Outcome for this compound |

|---|---|---|

| QSAR | Correlate chemical structure with biological activity. science.gov | Identify key structural motifs responsible for inactivity. |

| Molecular Docking | Predict binding mode and affinity to protein targets. nih.gov | Elucidate the steric and electronic hindrances preventing binding to targets like PKC. |

| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex. | Understand the conformational changes and stability of this compound in a binding pocket. |

| Pharmacophore Modeling | Identify essential 3D features for biological activity. | Define the necessary structural features for activity that are absent in this compound. |

| Inverse Docking | Screen for potential off-targets or novel targets. computorgchemunisa.org | Discover potential unknown interacting proteins. |

Strategies for Biosynthetic Engineering to Generate Novel this compound Derivatives and Analogs

The biosynthetic pathway of this compound in Streptoverticillium olivoreticuli presents a fertile ground for genetic manipulation to produce novel derivatives with potentially altered biological activities. researchgate.net

One key strategy involves the targeted inactivation or modification of the gene encoding the O-methyltransferase responsible for the methylation of the hydroxyl group in the teleocidin B precursor. This could lead to the accumulation of the bioactive precursor or the generation of a library of analogs with different alkyl groups at this position.

Furthermore, precursor-directed biosynthesis, where analogs of the natural biosynthetic intermediates are fed to the culture, could be employed to generate a diverse range of novel this compound derivatives. Combinatorial biosynthesis, involving the introduction of genes from other biosynthetic pathways, could also be explored to create hybrid molecules with unique structural features and potentially novel biological activities.

Table 3: Biosynthetic Engineering Strategies for this compound Diversification

| Engineering Strategy | Genetic Modification/Approach | Expected Novel Analogs |

|---|---|---|

| Gene Knockout | Inactivation of the O-methyltransferase gene. | Accumulation of the unmethylated, active precursor (teleocidin B-4). |

| Enzyme Engineering | Modification of the O-methyltransferase to accept different substrates. | Generation of derivatives with altered alkyl groups (e.g., ethyl, propyl). |

| Precursor-Directed Biosynthesis | Feeding of unnatural amino acid precursors. | Incorporation of modified building blocks into the Olivoretin scaffold. |

| Combinatorial Biosynthesis | Introduction of tailoring enzymes from other pathways (e.g., halogenases, glycosyltransferases). | Production of halogenated or glycosylated this compound analogs. |

Future Directions in Elucidating Complex Biological Roles and Molecular Interactions of this compound

While this compound has been reported as biologically inactive in initial screens, future research should focus on more nuanced investigations into its potential biological roles and molecular interactions. Its structural similarity to active compounds makes it an excellent chemical probe to understand the precise molecular requirements for bioactivity in this class of molecules.

Future studies could employ high-throughput screening of this compound against a broader panel of biological targets to uncover any previously missed activities. Chemoproteomic approaches, such as activity-based protein profiling (ABPP), could be used to identify potential cellular targets that may not be apparent from traditional bioassays.

Moreover, this compound could serve as a valuable negative control in studies involving its active isomers. By directly comparing the cellular and molecular effects of this compound and teleocidin B-4, researchers can more definitively attribute the observed biological effects to the specific structural features of the active compound. The possibility of synergistic or antagonistic interactions with other compounds also warrants investigation. Elucidating the complete biosynthetic pathway of the olivoretins will not only provide tools for generating novel analogs but also shed light on the evolutionary origins of these complex natural products.

Q & A

Q. What statistical approaches are robust for analyzing dose-response relationships in this compound toxicity assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.